Product packaging for Bis(isodecanoyloxy)dioctylstannane(Cat. No.:CAS No. 93965-26-5)

Bis(isodecanoyloxy)dioctylstannane

Cat. No.: B15348554
CAS No.: 93965-26-5
M. Wt: 687.7 g/mol
InChI Key: AJIHCUXQHBUJSK-UHFFFAOYSA-L
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Description

Evolution of Organotin Compounds as Catalytic Agents

The journey of organotin compounds from laboratory curiosities to industrial workhorses has been a gradual yet impactful one. Early investigations into their synthesis and properties laid the groundwork for their eventual application as catalysts. The recognition of their ability to accelerate key polymerization reactions, such as the formation of urethane (B1682113) linkages and the condensation of siloxanes, marked a turning point in polymer manufacturing.

Initially, organotin compounds were primarily utilized as heat stabilizers for polyvinyl chloride (PVC). However, their catalytic prowess soon became evident, leading to their widespread adoption in other areas of polymer chemistry. Over the years, a diverse range of organotin catalysts has been developed, with variations in the organic groups attached to the tin atom influencing their reactivity, selectivity, and compatibility with different polymer systems. This evolution has been driven by the continuous demand for improved process efficiency, better control over polymer architecture, and the development of materials with enhanced performance characteristics. A significant trend in recent years has been the shift towards less toxic alternatives, with dioctyltin (B90728) compounds, such as the subject of this article, gaining prominence over their more hazardous butyltin counterparts.

Theoretical Frameworks Governing Organotin Catalysis

The catalytic activity of organotin compounds is rooted in the electrophilic nature of the tin atom and its ability to coordinate with reactants, thereby lowering the activation energy of the polymerization reaction. Several mechanistic pathways have been proposed to explain their catalytic action, with the specific mechanism often depending on the nature of the organotin catalyst and the reacting monomers.

In the context of polyurethane formation, a commonly accepted mechanism involves the formation of a tin-alkoxide intermediate. kln.ac.lk The organotin catalyst reacts with an alcohol to form this intermediate, which then coordinates with an isocyanate. This coordination facilitates the nucleophilic attack of the alcohol on the isocyanate, leading to the formation of the urethane linkage and regeneration of the catalyst. kln.ac.lkrsc.org

Another prominent theory is the Lewis acid catalysis mechanism, where the tin center acts as a Lewis acid, activating the carbonyl group of the isocyanate or ester, making it more susceptible to nucleophilic attack. lupinepublishers.com The specific ligands attached to the tin atom can significantly influence the dominant catalytic pathway. For instance, in the case of organotin carboxylates, the carboxylate group can play a crucial role in the catalytic cycle.

In silicone chemistry, organotin catalysts facilitate the condensation reaction of silanols, which is a key step in the curing of many silicone elastomers and sealants. The mechanism is believed to involve the formation of a tin-silanolate intermediate, which then reacts with another silanol (B1196071) or an alkoxysilane to form a siloxane bond and regenerate the catalyst.

Placement of Bis(isodecanoyloxy)dioctylstannane within Contemporary Organotin Catalyst Research

This compound belongs to the family of dioctyltin dicarboxylates, a class of organotin catalysts that has garnered considerable attention in modern polymer science. The primary driver for the focus on dioctyltin compounds is their more favorable toxicological profile compared to the historically dominant dibutyltin (B87310) compounds. Regulatory pressures and a growing emphasis on sustainable and safer chemical practices have accelerated the transition towards these less hazardous alternatives.

Research into dioctyltin dicarboxylates, including this compound, is centered on understanding their catalytic performance in various polymerization systems and optimizing their use to achieve desired material properties. Key areas of investigation include their catalytic activity in polyurethane and silicone formulations, their influence on reaction kinetics, and their impact on the final properties of the polymer, such as mechanical strength, thermal stability, and durability.

While specific research dedicated solely to this compound is not as extensive as for some other organotin catalysts, its structural similarity to other well-studied dioctyltin carboxylates allows for a degree of predictive understanding of its catalytic behavior. The isodecanoate ligands are expected to influence its solubility and reactivity, potentially offering a unique balance of properties that could be advantageous in specific applications.

Below are tables detailing some of the known properties of this compound and a comparative look at the catalytic activity of related dioctyltin compounds, which provides context for its potential performance.

Physicochemical Properties of this compound nih.gov

PropertyValue
IUPAC Name [8-methylnonanoyloxy(dioctyl)stannyl] 8-methylnonanoate
Molecular Formula C36H72O4Sn
Molecular Weight 687.7 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Comparative Catalytic Activity of Dioctyltin Compounds in Polyurethane Formation

The following table presents hypothetical data based on general trends observed for dioctyltin carboxylates to illustrate their catalytic performance. Specific data for this compound is not publicly available.

CatalystReaction Time (minutes) to reach 95% ConversionGel Time (minutes)
Dioctyltin Dilaurate4560
Dioctyltin Diacetate3045
This compound (Estimated) 40 55
Dioctyltin Oxide5065

The data suggests that the nature of the carboxylate ligand influences the catalytic activity, with shorter chain carboxylates like acetate (B1210297) generally leading to faster reaction times. The isodecanoate ligand in the subject compound is expected to provide a moderate level of reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H72O4Sn B15348554 Bis(isodecanoyloxy)dioctylstannane CAS No. 93965-26-5

Properties

CAS No.

93965-26-5

Molecular Formula

C36H72O4Sn

Molecular Weight

687.7 g/mol

IUPAC Name

[8-methylnonanoyloxy(dioctyl)stannyl] 8-methylnonanoate

InChI

InChI=1S/2C10H20O2.2C8H17.Sn/c2*1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-5-7-8-6-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

AJIHCUXQHBUJSK-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC(C)C)OC(=O)CCCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Bis Isodecanoyloxy Dioctylstannane

Strategies for the Preparation of Organotin Carboxylate Complexes

The preparation of organotin carboxylate complexes, such as Bis(isodecanoyloxy)dioctylstannane, typically involves the reaction of an organotin oxide or halide with a carboxylic acid or its anhydride (B1165640). A prevalent method is the esterification reaction between a diorganotin oxide and a carboxylic acid. This reaction is favored for its directness and the formation of water as the only byproduct, which can be removed to drive the reaction to completion.

A common precursor for the synthesis of dioctyltin (B90728) dicarboxylates is dioctyltin oxide ((C₈H₁₇)₂SnO). bnt-chemicals.com The synthesis of dioctyltin oxide itself can be achieved through the hydrolysis of di-n-octyltin dihalides, such as di-n-octyltin dichloride, with an aqueous alkali solution in the presence of a hydrocarbon solvent. bnt-chemicals.com The purity of the dioctyltin oxide is crucial as it directly impacts the quality of the final carboxylate product.

General synthetic routes to organotin carboxylates include:

Reaction of Diorganotin Dihalides with Carboxylic Acids: This method involves the reaction of a diorganotin dihalide with a carboxylic acid, often in the presence of a base to neutralize the hydrogen halide formed.

Reaction of Diorganotin Oxides with Carboxylic Acids: This is a widely used industrial method where diorganotin oxide is directly reacted with the desired carboxylic acid. The reaction typically proceeds at elevated temperatures with the removal of water.

Reaction of Diorganotin Oxides with Carboxylic Anhydrides: In some cases, a carboxylic anhydride can be used instead of the acid to react with the diorganotin oxide.

The choice of synthetic strategy often depends on the availability and cost of the starting materials, as well as the desired purity of the final product.

Advanced Synthesis Routes for this compound

The synthesis of this compound specifically involves the reaction of dioctyltin oxide with isodecanoic acid. A patented method for preparing dioctyltin dicarboxylates outlines a process where substantially stoichiometric amounts of dioctyltin oxide and a dicarboxylic acid or anhydride are reacted in an inert aliphatic hydrocarbon solvent. researchgate.net Although isodecanoic acid is a monocarboxylic acid, the principle of reacting dioctyltin oxide with a carboxylic acid in a suitable solvent applies.

The reaction can be represented by the following equation:

(C₈H₁₇)₂SnO + 2 C₉H₁₉COOH → (C₈H₁₇)₂Sn(OCOC₉H₁₉)₂ + H₂O

In a typical procedure, dioctyltin oxide is added to isodecanoic acid in an inert solvent. The mixture is then heated to facilitate the reaction and remove the water formed. The use of an inert solvent is crucial as it provides a medium for the reaction and can aid in the removal of water through azeotropic distillation. After the reaction is complete, the solvent can be removed under vacuum to yield the final product, this compound.

Influence of Reaction Parameters on Catalyst Structural Integrity and Yield

The yield and structural integrity of this compound are significantly influenced by several key reaction parameters. Careful control of these parameters is essential for optimizing the synthesis.

Reaction ParameterInfluence on Yield and Structural Integrity
Temperature Higher temperatures generally increase the reaction rate but can also lead to thermal degradation of the product if excessive. Optimal temperature ranges must be determined to ensure a high yield of the desired product without compromising its structure.
Reaction Time Sufficient reaction time is necessary to ensure the complete conversion of reactants. Monitoring the progress of the reaction, for instance by measuring the amount of water removed, can help determine the optimal reaction time.
Stoichiometry of Reactants Using a stoichiometric ratio of dioctyltin oxide to isodecanoic acid is crucial for maximizing the yield and minimizing the presence of unreacted starting materials in the final product. researchgate.net
Solvent The choice of an inert solvent can affect the reaction temperature (through its boiling point) and the efficiency of water removal. The solvent should be inert to the reactants and the product.
Purity of Precursors The purity of the dioctyltin oxide and isodecanoic acid directly impacts the purity of the final product. Impurities in the starting materials can lead to side reactions and a lower yield of the desired compound.

Hydrolysis is a key factor affecting the structural integrity of the final product. The presence of water can lead to the reverse reaction, decreasing the yield. Therefore, efficient removal of water during the synthesis is critical.

Rational Design and Synthesis of Novel Organotin Catalyst Analogues

The design and synthesis of novel organotin catalyst analogues are driven by the need for catalysts with improved performance characteristics, such as higher activity, better selectivity, and enhanced stability. For this compound, which is used as a catalyst in various applications, the rational design of analogues focuses on modifying its structure to tune its catalytic properties.

One approach to designing novel analogues is to alter the carboxylate ligands. By introducing different functional groups into the carboxylic acid, it is possible to modify the electronic and steric properties of the organotin complex. For example, using longer or more branched alkyl chains in the carboxylate group can affect the solubility and steric hindrance around the tin center, which in turn can influence its catalytic activity.

Another strategy involves modifying the alkyl groups attached to the tin atom. While this is a more fundamental change to the precursor, replacing the octyl groups with other alkyl or aryl groups can significantly alter the Lewis acidity of the tin center and, consequently, its catalytic behavior.

The development of novel organotin catalysts also involves exploring different coordination modes. The synthesis of complexes where the carboxylate ligand coordinates to the tin atom in a specific manner (e.g., monodentate vs. bidentate) can be targeted to achieve desired catalytic activities.

Recent research in organotin chemistry also explores the synthesis of mixed-ligand complexes, where the tin atom is coordinated to different types of ligands. This approach offers a vast chemical space for the design of new catalysts with tailored properties. The goal of these synthetic efforts is to develop catalysts that are not only more efficient but also more environmentally benign.

Mechanistic Investigations of Catalytic Processes Mediated by Bis Isodecanoyloxy Dioctylstannane

Elucidation of Reaction Pathways in Polymerization Systems

Bis(isodecanoyloxy)dioctylstannane, a type of dioctyltin (B90728) dicarboxylate, is recognized for its catalytic efficiency in accelerating the reaction between isocyanates and polyols to form polyurethanes, as well as in esterification and transesterification reactions for polyester synthesis. tib-chemicals.com The general consensus for organotin-catalyzed urethane (B1682113) formation involves a Lewis acid mechanism. rjpbcs.com

Two primary reaction pathways have been proposed for organotin carboxylates in polyurethane formation:

Insertion Mechanism: This pathway involves the direct insertion of the isocyanate into a Sn-O bond of the catalyst.

Lewis Acid Catalysis: In this more widely accepted mechanism, the organotin compound acts as a Lewis acid. rjpbcs.com The tin center coordinates with the hydroxyl group of the alcohol, increasing its nucleophilicity. Subsequently, the activated alcohol attacks the isocyanate carbon, leading to the formation of a urethane linkage.

In the context of polyurethane synthesis, the catalytic cycle is generally understood to proceed through the formation of an intermediate complex involving the organotin catalyst, the alcohol (polyol), and the isocyanate. nih.gov Theoretical and experimental studies on analogous organotin dicarboxylates suggest that an alkoxide complex, formed between the organotin compound and the alcohol, is the dominant catalytic species. nih.gov This complex then reacts with the isocyanate to form the urethane and regenerate the active catalyst. nih.gov

For polyesterification and transesterification reactions, this compound facilitates the reaction by activating the carbonyl group of the ester or carboxylic acid. This activation enhances the susceptibility of the carbonyl carbon to nucleophilic attack by an alcohol. Dioctyltin oxide, a related compound, is known to be an effective catalyst for high-temperature transesterification reactions in the production of coating resins. bnt-chemicals.com

Role of the Central Tin Atom and Ligand Environment in Catalytic Activation

The catalytic activity of this compound is fundamentally dictated by the electrophilic nature of the central tin atom and the characteristics of its surrounding ligands (two octyl groups and two isodecanoyloxy groups).

The Central Tin Atom: The tin atom in organotin(IV) compounds like this compound functions as a Lewis acid. rjpbcs.com Due to the availability of empty 5d orbitals, the tin atom can expand its coordination number beyond four, allowing it to interact with Lewis basic reactants such as alcohols and isocyanates. rjpbcs.comgelest.com The Lewis acidity follows the general trend: RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺. rjpbcs.com As a disubstituted organotin compound (R₂SnX₂), it possesses significant Lewis acidity, enabling it to effectively activate substrates. industrialchemicals.gov.au

The Ligand Environment:

Octyl Groups: The two octyl groups are covalently bonded to the tin atom through stable carbon-tin bonds. These alkyl groups influence the steric hindrance around the catalytic center and the solubility of the catalyst in the reaction medium.

Isodecanoyloxy Ligands: The two isodecanoyloxy ligands are more labile and participate directly in the catalytic cycle. gelest.com The nature of the carboxylate ligand can influence the reactivity of the catalyst. For instance, organotin compounds with more electronegative ligands, such as dibutyltin (B87310) diacetate, are generally more reactive than those with less electronegative ligands like the laurate group in dibutyltin dilaurate. gelest.com The isodecanoyloxy group in this compound plays a crucial role in the exchange reactions that form the catalytically active species.

Kinetic and Thermodynamic Studies of Catalytic Cycle Steps

While specific kinetic and thermodynamic data for this compound are not extensively reported in publicly available literature, valuable insights can be drawn from studies on analogous organotin catalysts, such as dibutyltin dilaurate (DBTDL).

Kinetic studies on the polymerization of cyclic esters, like l,l-dilactide, catalyzed by tin(II) octoate (a related tin carboxylate), indicate that the reaction proceeds via the sequential insertion of the monomer into a tin-alkoxide bond. researchgate.net This suggests that the formation of a tin alkoxide is a key step in the catalytic cycle.

In polyurethane formation, the reaction rate is significantly influenced by the catalyst concentration. The kinetics of urethane formation often follow a second-order rate law, being first order with respect to both the isocyanate and the alcohol concentrations. The presence of the organotin catalyst dramatically increases the rate constant.

Table 1: Illustrative Kinetic Parameters for Urethane Formation (Analogous System)

Catalytic SystemReactantsSolventApparent Rate Constant (k_app)
DBTDL-catalyzedPhenyl isocyanate, n-butanolTolueneHigh
UncatalyzedPhenyl isocyanate, n-butanolTolueneLow

This table is illustrative and based on general knowledge of organotin catalysis. Actual values depend on specific reaction conditions.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organotin-catalyzed reactions. researchgate.netbeilstein-journals.org These methods allow for the detailed investigation of reaction pathways, the characterization of transient intermediates and transition states, and the calculation of associated energy profiles. beilstein-journals.orgnih.gov

For organotin carboxylate-catalyzed urethane formation, DFT studies have provided significant insights:

Validation of Intermediates: Computational models have supported the existence of the organotin alkoxide complex as the dominant catalytic species. nih.gov

Energy Profile Mapping: DFT calculations have been used to map the Gibbs free energy profile of the entire catalytic cycle. nih.gov This includes the energy of association between the catalyst and reactants, the energy barriers for transition states, and the stability of the resulting products.

Ligand Effects: Computational approaches can be used to predict how changes in the ligand environment of the tin atom (e.g., different carboxylate groups) affect the catalyst's activity.

A general workflow for a DFT study of a catalytic reaction involving this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and calculating thermodynamic properties like Gibbs free energy.

Reaction Pathway Analysis: Connecting the optimized structures to map out the complete reaction pathway and determine the rate-limiting step.

Table 2: Representative Computational Data for a Catalytic Step (Hypothetical)

Step in Catalytic CycleSpeciesMethodCalculated ParameterValue (kcal/mol)
Catalyst-Alcohol Coordination[Sn]-OH ComplexDFT (B3LYP)ΔG of formation-5.0
Urethane FormationTransition State 1DFT (B3LYP)Activation Energy (ΔG‡)+15.2
Catalyst Regeneration[Sn]-Urethane ComplexDFT (B3LYP)ΔG of dissociation+3.5

This table presents hypothetical values to illustrate the type of data generated from computational studies on organotin catalysts.

These computational approaches provide a molecular-level understanding that complements experimental studies, aiding in the rational design of more efficient and selective catalysts. researchgate.net

Advanced Applications in Polymer Synthesis and Chemical Transformations

Catalytic Efficacy in Vinyl and Condensation Polymerization Systems

In polyurethane synthesis, organotin catalysts like dioctyltin (B90728) dilaurate (DOTL) are widely used to accelerate the reaction between isocyanates and polyols. bnt-chemicals.combnt-chemicals.com The catalytic activity is influenced by the nature of the alkyl and carboxylate groups attached to the tin atom. The branched structure of the isodecanoyl ligand in Bis(isodecanoyloxy)dioctylstannane may offer a different level of catalytic activity and hydrolytic stability compared to linear carboxylates. For instance, dioctyltin neodecanoate, an isomer of the title compound, is noted for its reduced activity and higher activation temperature, which can be advantageous for systems requiring longer processing times. mdpi.com This suggests that this compound could serve as a catalyst providing a balance between reaction speed and pot life in polyurethane formulations.

The general mechanism for urethane (B1682113) formation catalyzed by organotin carboxylates involves the formation of an active organotin alkoxide species. chemscene.com This species then coordinates with the isocyanate, making it more susceptible to nucleophilic attack by the alcohol.

In polyesterification, organotin compounds catalyze the esterification and transesterification reactions, reducing reaction times and temperatures. ontosight.ai While specific kinetic data for this compound is not available, the performance of other organotin catalysts provides a benchmark.

Table 1: Comparison of Catalytic Activity of Selected Organotin Catalysts in Polyurethane Synthesis (Illustrative)

CatalystPolyol TypeIsocyanate TypeRelative Reaction Rate (Illustrative)Reference
Dibutyltin (B87310) Dilaurate (DBTDL)PolyetherAliphaticHigh bnt-chemicals.com
Dioctyltin Dilaurate (DOTL)Polyether/PolyesterAliphatic/AromaticModerate to High bnt-chemicals.combnt-chemicals.com
Dioctyltin NeodecanoatePolyesterAliphaticModerate (Delayed Action) mdpi.com
This compound Polyester/PolyetherAliphatic/AromaticExpected to be ModerateInferred

Data for this compound is inferred based on its structural similarity to dioctyltin neodecanoate.

Application in Ring-Opening Polymerization (ROP) Mechanisms

Organotin compounds are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides and caprolactone (B156226) to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). The catalytic activity and the characteristics of the resulting polymer are dependent on the catalyst structure.

Studies on dioctyltin bis-acetate in the ROP of L-lactide have shown that it can yield cyclic polylactides with weight average molecular weights (Mw) in the range of 20,000–80,000 g/mol . In the ROP of ε-caprolactone, dioctyltin bis-acetate favored the formation of linear chains terminated with a carboxylic acid group. The reactivity of tin acetate (B1210297) catalysts was found to decrease in the order of Sn(OAc)₂ > Sn(OAc)₄ > Bu₂Sn(OAc)₂ ≈ Oct₂Sn(OAc)₂. This suggests that the dialkyltin dicarboxylates are generally less reactive than tin(II) or tin(IV) acetates.

The branched isodecanoyl ligands of this compound could influence the stereoselectivity and kinetics of the polymerization due to steric hindrance around the tin center. This may affect the microstructure and properties of the resulting polymer.

Modulation of Polymer Architecture, Microstructure, and Molecular Weight Distribution

The structure of the organotin catalyst can significantly influence the architecture, microstructure, and molecular weight distribution (MWD) of the resulting polymer. In ROP, for instance, the choice of catalyst can determine whether linear or cyclic polymers are formed.

The steric bulk of the ligands on the tin catalyst can affect the coordination of the monomer and the growing polymer chain, thereby influencing the polymer's tacticity and other microstructural features. While specific studies on this compound are lacking, the presence of branched isodecanoyl groups suggests a potential for steric influence on the polymerization process. This could be leveraged to control the polymer's properties. For example, in some polymerization systems, bulkier catalysts can lead to polymers with different crystallinities and mechanical properties.

The MWD of a polymer is a critical factor determining its processing characteristics and final properties. The initiation and propagation rates, as well as chain transfer and termination reactions, all of which can be influenced by the catalyst, determine the MWD. While detailed studies on the effect of this compound on MWD are not available, it is an area of potential interest for tailoring polymer properties.

Development of High-Performance Catalytic Systems Utilizing this compound

The development of high-performance catalytic systems often involves tuning the catalyst structure to achieve desired activity, selectivity, and stability. In the context of organotin catalysts, this can involve modifying the alkyl or carboxylate ligands. The use of branched carboxylate ligands like isodecanoate in this compound can be seen as a strategy to create catalysts with specific performance characteristics.

For example, in applications requiring a delayed onset of curing followed by a rapid reaction, a catalyst with higher activation energy, potentially offered by a sterically hindered structure like this compound, could be beneficial. mdpi.com Furthermore, the solubility of the catalyst in the reaction medium is crucial for homogeneous catalysis, and the long, branched alkyl chains of the isodecanoate and octyl groups would likely enhance its solubility in non-polar polymer systems.

High-performance systems may also involve the use of co-catalysts or activators in conjunction with the primary organotin catalyst to further enhance its performance.

Exploration of this compound in Other Organic Transformations

Beyond polymerization, organotin carboxylates are known to catalyze other organic transformations, particularly transesterification reactions. bnt-chemicals.com These reactions are fundamental in various industrial processes, including the production of biodiesel and the synthesis of various esters.

The mechanism of organotin-catalyzed transesterification is believed to involve the coordination of the carbonyl oxygen of the ester to the tin center, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by an alcohol. The efficiency of the catalyst can be influenced by the nature of the ligands on the tin atom.

Given the established catalytic activity of its analogues in transesterification, it is highly probable that this compound could be an effective catalyst for such reactions. The specific reaction kinetics and substrate scope would likely be influenced by the steric and electronic properties of the isodecanoyl and octyl groups.

Structure Function Relationships and Catalyst Engineering

Impact of Alkyl and Carboxylate Ligand Variations on Catalytic Activity and Selectivity

Alkyl Group (R) Variations: The two octyl chains in Bis(isodecanoyloxy)dioctylstannane contribute to its solubility in organic media and influence the steric environment around the tin center. Generally, increasing the length or branching of the alkyl chains can modulate the catalyst's activity. While longer alkyl chains, like in dioctyltin (B90728) compounds, are sometimes preferred for more favorable labeling, they can also introduce steric hindrance that may temper catalytic speed compared to their dibutyltin (B87310) counterparts. l-i.co.uk The general toxicity trend for organotin compounds is R3Sn > R2Sn > RSn, making the dialkyltin structure a common choice for catalytic applications. nih.gov

Carboxylate Ligand (R'COO) Variations: The isodecanoyloxy ligands play a crucial role in the catalytic cycle. The nature of the carboxylate ligand is quite important in determining the properties of organotin(IV) complexes. nih.gov The length, branching, and electronic nature of the carboxylate group affect the electrophilicity of the tin atom. For instance, electron-withdrawing groups on the carboxylate can enhance the Lewis acidity of the tin, potentially increasing its catalytic activity. Conversely, bulky carboxylate ligands can sterically shield the tin center, which can be beneficial for achieving higher selectivity in certain reactions. The hydrolytic stability of the Sn-O bond is also a critical factor, as moisture can lead to the hydrolysis of the catalyst and a decrease in its activity. google.com

Interactive Data Table: Impact of Ligand Variation on Organotin Catalyst Properties

Ligand VariationEffect on Lewis AcidityEffect on Steric HindranceImpact on Catalytic ActivityImpact on Selectivity
Alkyl Group
Shorter (e.g., Butyl)Minor increaseLowerGenerally higherMay be lower
Longer (e.g., Octyl)Minor decreaseHigherGenerally lowerMay be higher
Carboxylate Group
Electron-donatingDecreasesVariableMay decreaseVariable
Electron-withdrawingIncreasesVariableMay increaseVariable
Bulky/BranchedMinor effectIncreasesMay decreaseMay increase

Rational Design Principles for Optimized this compound Derivatives

The rational design of organotin catalysts aims to fine-tune their performance for specific applications by systematically modifying their molecular structure. researchgate.net For derivatives of this compound, several design principles can be applied:

Tuning Lewis Acidity: The primary catalytic role of the tin center is to act as a Lewis acid, activating substrates such as isocyanates in polyurethane formation. l-i.co.uk The acidity can be precisely adjusted by introducing electron-donating or electron-withdrawing substituents on the carboxylate ligands. This allows for the optimization of the reaction rate.

Steric Control for Selectivity: By modifying the steric bulk of both the alkyl and carboxylate ligands, it is possible to control the access of reactants to the catalytic tin center. This is a key strategy for enhancing selectivity, for example, by favoring the reaction of an isocyanate with a primary alcohol over a secondary alcohol or water.

Enhancing Hydrolytic Stability: Organotin carboxylates are susceptible to hydrolysis, which can deactivate the catalyst. google.com Designing derivatives with increased hydrolytic stability is crucial, especially for applications in moisture-curing systems or waterborne formulations. This can be achieved by using more sterically hindered carboxylate ligands that protect the Sn-O bond or by incorporating features that favor intramolecular coordination, thus reducing the likelihood of interaction with water.

Introduction of Additional Functional Groups: Incorporating other functional groups into the ligand structure can introduce secondary interactions that influence the catalytic process. For example, a pendant hydroxyl or amino group on the carboxylate ligand could participate in the reaction mechanism, potentially leading to novel reactivity or enhanced catalytic efficiency through a bifunctional mechanism. rsc.org

Comparative Analysis of this compound with Diverse Organometallic Catalysts

This compound belongs to the broader class of organotin catalysts, which are widely used in applications like polyurethane production. l-i.co.uk However, a variety of other organometallic compounds are also employed, each with its own set of advantages and disadvantages.

Interactive Data Table: Comparative Analysis of Polyurethane Catalysts

Catalyst TypeKey CharacteristicsAdvantagesDisadvantages
Organotins (e.g., this compound) Strong Lewis acids, highly effective for the gelling reaction (isocyanate-polyol). l-i.co.ukHigh catalytic activity, well-established performance.Potential toxicity concerns leading to stricter regulations. researchgate.netreaxis.com
Bismuth/Zinc Carboxylates Growing in popularity due to low toxicity. l-i.co.uk Strongly selective towards the urethane (B1682113) reaction.Low toxicity, can mimic the performance of organotins. l-i.co.ukCan be sensitive to moisture, may have lower activity in some systems.
Mercury Compounds Highly efficient, provide a long pot life with a rapid back-end cure.Excellent catalytic performance.High toxicity, use is severely restricted. l-i.co.uk
Tertiary Amines Promote both the gelling and blowing (isocyanate-water) reactions. l-i.co.ukEffective for foam production, synergistic effects with metal catalysts.Can cause odor issues, may lack selectivity for the gelling reaction.
Organocatalysts (e.g., N-heterocyclic carbenes) Metal-free alternatives. acs.orgCan be competitive with organotin catalysts, avoids metal toxicity.May be more expensive, less established in industrial applications.

The choice of catalyst is often a trade-off between reactivity, selectivity, cost, and regulatory considerations. While organotins like this compound are highly effective, there is a significant drive towards developing less toxic alternatives such as bismuth and zinc compounds. reaxis.com The ability to "tune" the reactivity by selecting a specific catalyst is a key consideration in formulation development. reaxis.com

Strategies for Heterogenization and Immobilization of this compound for Advanced Applications

Homogeneous catalysts like this compound are often difficult to separate from the final product, leading to potential contamination and loss of the catalyst. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses these issues by facilitating catalyst recovery and reuse. rsc.org

Several strategies can be employed for the heterogenization of organotin catalysts:

Covalent Bonding to Polymeric Supports: The catalyst can be chemically bonded to an insoluble polymer backbone. This can be achieved by modifying the carboxylate ligand with a functional group (e.g., a vinyl group) that can be copolymerized or grafted onto a pre-existing polymer such as polystyrene. google.com

Immobilization on Inorganic Supports: Inorganic materials like silica, zeolites, or clays (B1170129) can serve as robust supports for the catalyst. researchgate.net The organotin compound can be anchored to the surface through the formation of covalent bonds between the tin atom or the ligand and the support material.

Encapsulation: The catalyst can be physically entrapped within the pores of a porous material, such as a metal-organic framework (MOF) or a polymer matrix. This method relies on size exclusion to keep the catalyst confined while allowing reactants and products to diffuse in and out.

Use of Supported Liquid-Phase Catalysis: This technique involves immobilizing a solution of the catalyst in a thin film on a porous support. The reaction occurs at the interface between this film and the bulk reactant phase.

These heterogenization techniques can lead to more sustainable and cost-effective chemical processes by enabling catalyst recycling. researchgate.net Furthermore, immobilization can sometimes enhance the stability and selectivity of the catalyst compared to its homogeneous counterpart. researchgate.net

Analytical and Spectroscopic Characterization in Catalysis Research

Advanced Spectroscopic Techniques for Catalyst Structural Elucidation

To understand the catalytic mechanism of dialkyltin dicarboxylates such as bis(isodecanoyloxy)dioctylstannane, it is crucial to determine the coordination environment of the tin atom. Several powerful spectroscopic techniques are employed for this purpose.

Multinuclear NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure of organotin compounds in solution. nih.govilpi.comrsc.org While ¹H and ¹³C NMR are standard for characterizing the organic ligands (e.g., the isodecanoate and octyl groups), ¹¹⁹Sn NMR is particularly valuable for examining the coordination environment of the tin center. nih.gov The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the geometry of the complex. nih.gov For instance, a change in the coordination environment from a four-coordinate tetrahedral geometry to a five- or six-coordinate trigonal bipyramidal or octahedral geometry, respectively, results in a significant upfield shift in the ¹¹⁹Sn NMR spectrum. This allows researchers to study the interactions of the catalyst with reactants, solvents, or other additives in the reaction mixture.

X-ray Absorption Spectroscopy (XAS): XAS is a synchrotron-based technique that provides element-specific information about the electronic structure and local coordination environment of the absorbing atom, in this case, tin. rsc.orgmdpi.com The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES spectra provide information on the oxidation state and coordination geometry of the tin atom. rsc.orgresearchgate.net EXAFS, on the other hand, gives detailed information about the number, type, and distances of the neighboring atoms, allowing for the determination of bond lengths and coordination numbers in both crystalline and non-crystalline materials. researchgate.netscispace.com This is particularly useful for characterizing the catalyst structure in solution or in an amorphous state.

Mössbauer Spectroscopy: ¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of tin nuclei. acs.orgcapes.gov.br The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEq). The isomer shift is related to the electron density at the tin nucleus and can provide information about the oxidation state of tin. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient at the nucleus, which is sensitive to the symmetry of the coordination sphere. By analyzing these parameters, one can deduce the coordination number and geometry of the tin species in the catalyst. acs.org

TechniqueInformation Gained on Catalyst StructureTypical Application for Organotin Catalysts
¹¹⁹Sn NMR Coordination number, geometry in solution, ligand exchange dynamics. nih.govMonitoring catalyst-substrate interactions and equilibrium between different tin species in the reaction medium. nih.gov
XAS (XANES/EXAFS) Oxidation state, coordination geometry, bond distances, and coordination numbers in various states (solid, solution). rsc.orgresearchgate.netDetermining the local structure around the tin atom in the active catalyst and identifying structural changes upon activation. mdpi.comsemanticscholar.org
Mössbauer Spectroscopy Oxidation state, coordination number, and symmetry of the tin environment. acs.orgcapes.gov.brCharacterizing the structure of solid-state catalysts and identifying different tin sites. acs.org

Chromatographic and Thermal Methods for Characterization of Polymer Products

The performance of a catalyst like this compound is ultimately judged by the properties of the polymer it produces. Several techniques are essential for this characterization.

Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is the primary technique used to determine the molecular weight distribution of a polymer. selectscience.net By separating polymer chains based on their hydrodynamic volume in solution, GPC provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). selectscience.netdtic.mil These parameters are critical as they directly influence the mechanical and physical properties of the final polymer product.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. dtic.mil It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netresearchgate.net For polyurethanes, which are often synthesized using organotin catalysts, DSC can reveal information about the phase separation between the hard and soft segments, which is crucial for their elastomeric properties. dtic.mil

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. srce.hrtainstruments.com This technique is used to assess the thermal stability and decomposition profile of the polymer. srce.hr It can also be used to determine the composition of multicomponent systems, such as the amount of polymer, additives, and fillers in a composite material. tainstruments.com

TechniquePolymer Property MeasuredSignificance
GPC/SEC Molecular weight (Mn, Mw) and Polydispersity Index (PDI). selectscience.netDetermines the processing characteristics and mechanical properties (e.g., strength, toughness) of the polymer. selectscience.netlcms.cz
DSC Glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures. dtic.milresearchgate.netDefines the service temperature range and provides insight into the polymer's morphology and microstructure. dtic.mil
TGA Thermal stability and decomposition temperature. srce.hrIndicates the upper-temperature limit for the polymer's application and provides information on its composition. tainstruments.com

In Situ and Operando Spectroscopic Investigations of Catalytic Reaction Dynamics

To gain a deeper understanding of how a catalyst functions, it is essential to study it under actual reaction conditions. In situ and operando spectroscopy allow for the real-time monitoring of the catalyst and reacting species as the reaction progresses. researchgate.netunito.itrsc.org

Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used in an operando setup to follow the consumption of reactants and the formation of products. youtube.comyoutube.com For organotin-catalyzed reactions, such as the formation of polyurethanes from isocyanates and polyols, in situ FTIR can monitor the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane (B1682113) linkage peaks. When combined with other methods like XAS or NMR, a comprehensive picture of the catalyst's structural evolution and its relationship to catalytic activity can be established. researchgate.netunito.it This approach is crucial for identifying the true catalytically active species, which may be a transient intermediate formed from the initial catalyst precursor, and for elucidating the reaction mechanism. youtube.com

Microscopic Techniques for Morphological Analysis of Catalyst and Polymer Systems

The physical form and structure of both the catalyst and the resulting polymer at the micro- and nanoscale can significantly impact performance.

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the surface topography of a sample. libretexts.org It can be used to study the morphology of a supported organotin catalyst, revealing information about particle size, shape, and distribution. researchgate.net For polymers, SEM is used to investigate fracture surfaces, the morphology of polymer blends, and the structure of porous materials. libretexts.org

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to visualize the internal structure of materials. researchgate.net For catalyst systems, TEM can be used to image individual catalyst nanoparticles and determine their size and dispersion on a support. In polymer science, TEM is invaluable for studying the nanoscale morphology of multiphase systems, such as the domain structure in block copolymers or the dispersion of nanofillers in a polymer matrix. researchgate.net

Future Research Directions and Innovations in Bis Isodecanoyloxy Dioctylstannane Research

Development of Next-Generation Bis(isodecanoyloxy)dioctylstannane Catalysts for Sustainable Processes

The development of next-generation catalysts is a cornerstone of green chemistry, aiming to create processes that are more efficient and environmentally benign. mdpi.com For this compound, which is used as a catalyst in the production of polyurethane foams and as a heat stabilizer for polyvinyl chloride (PVC), the focus is on enhancing its sustainability profile. tuvsud.com Future research in this area is geared towards designing catalysts that offer lower energy consumption, reduce waste, and utilize renewable feedstocks. mdpi.comyoutube.com

One promising avenue is the modification of the ligand structure of this compound to improve its catalytic activity and selectivity. This could lead to lower catalyst loadings and milder reaction conditions, thereby saving energy and reducing by-product formation. youtube.com The principles of green chemistry suggest that catalytic reactions are preferable to stoichiometric ones, and the goal is to develop robust catalysts that can be easily recovered and reused. youtube.com

The quest for sustainability also involves exploring alternatives to traditional, often toxic, metal-based catalysts. chemicalindustryjournal.co.uk While organotin compounds have their own set of environmental and health considerations, research is underway to design new organotin catalysts with reduced toxicity. nih.gov This includes exploring different alkyl and carboxylate groups to modulate the compound's biological and environmental impact. The development of phosphorus-based catalysts, for instance, highlights a trend towards using more earth-abundant and less toxic elements. hayadan.com

Future research will likely focus on the following areas:

Enhanced Catalyst Efficiency: Modifying the molecular structure to boost reaction rates and turnover numbers.

Biodegradable Ligands: Incorporating ligands derived from renewable resources that can degrade harmlessly in the environment.

Heterogenization of Catalysts: Anchoring the catalyst to a solid support for easy separation and recycling, a key principle of green chemistry. mdpi.com

Exploration of Novel Monomer Systems and Reaction Environments for Enhanced Performance

The versatility of this compound as a catalyst extends to its potential use with a variety of monomer systems and in diverse reaction environments. Organotin compounds, in general, are known to catalyze a range of chemical transformations, including polymerization reactions. gelest.com A significant area of future research will be the exploration of novel monomers that can be effectively polymerized using this compound, potentially leading to new polymers with unique properties.

The reactivity of organotin compounds is influenced by the stability of the carbon-tin bond and the lability of the anionic groups, which allows for a broad range of applications. gelest.com This suggests that this compound could be a candidate for catalyzing the polymerization of monomers beyond the conventional ones used in polyurethane and PVC applications. Research into the synthesis of organotin(IV) compounds has shown their catalytic efficacy in producing other complex molecules, indicating a broader catalytic potential. rsc.org

Furthermore, the reaction environment plays a crucial role in catalytic performance. Innovations in this area could involve the use of greener solvents, such as water or supercritical fluids, to reduce the environmental footprint of polymerization processes. The use of aqueous media is a significant advancement in making chemical processes more sustainable. mdpi.com Additionally, the exploration of solvent-free reaction conditions is another key trend in green chemistry that could be applied to catalysis with this compound.

Key research directions include:

Screening of New Monomers: Investigating the catalytic activity of this compound with a wide array of monomers to synthesize novel polymers.

Green Reaction Media: Studying the performance of the catalyst in environmentally friendly solvents or solvent-free systems.

Micellar Catalysis: Utilizing micellar systems in aqueous solutions to enhance catalyst solubility and reactivity for specific applications. acs.org

Integration of Machine Learning and Artificial Intelligence in Catalyst Discovery and Optimization

Machine learning models can be trained on existing experimental and computational data to identify complex relationships between a catalyst's structure and its performance. researchgate.netresearchgate.net This data-driven approach allows researchers to screen vast numbers of potential catalyst candidates virtually, focusing experimental efforts on the most promising ones. arxiv.orggithub.io In the context of organocatalysis, ML is being used to predict reaction selectivity and to design privileged catalysts that are effective for a wide range of reactions. beilstein-journals.org

One of the challenges in applying ML to polymer chemistry is the often limited size of datasets. vt.edu However, techniques like Bayesian learning are being developed to make effective predictions even with smaller datasets. vt.edu For this compound, this could involve creating a database of its performance in various reactions and then using ML to predict its behavior with new monomers or under different conditions. The development of domain-specific languages like Chemical Markdown Language (CMDL) is also facilitating the use of historical experimental data to train new AI models for catalyst design. chemrxiv.org

Future applications of AI and ML in this field include:

Predictive Modeling: Developing models to forecast the catalytic performance of new derivatives of this compound. researchgate.net

Reaction Optimization: Using algorithms to identify the optimal temperature, pressure, and solvent conditions for a given reaction. resolvemass.ca

Generative Design: Employing AI to propose entirely new catalyst structures with desired properties. chemrxiv.org

Below is a table summarizing the potential applications of AI/ML in catalyst research:

Application AreaAI/ML TechniquePotential Impact on this compound Research
Catalyst Discovery Deep Learning, Generative ModelsRapid screening of virtual libraries of related organotin compounds to identify candidates with superior catalytic activity and lower toxicity. resolvemass.ca
Performance Prediction Bayesian Learning, Regression ModelsAccurate prediction of reaction yields and selectivity with new monomer systems, even with limited initial data. vt.edu
Process Optimization Reinforcement Learning, Optimization AlgorithmsIdentification of optimal reaction conditions (temperature, pressure, solvent) to maximize efficiency and minimize waste. researchgate.net
Mechanism Elucidation Quantum Mechanics/Machine Learning (QM/ML)Gaining deeper insights into the catalytic mechanism at a molecular level to guide rational catalyst design. github.io

Emerging Trends in Organotin Catalyst Research and their Potential Relevance to this compound

The broader field of organotin chemistry is experiencing a number of emerging trends that are highly relevant to the future of this compound. A major focus is on addressing the environmental and health concerns associated with some organotin compounds. nih.gov This is driving research towards the development of less toxic and more environmentally friendly alternatives. The toxicity of organotin compounds is known to depend on the number and nature of the organic groups attached to the tin atom, with longer alkyl chains generally leading to lower toxicity. nih.gov

Another significant trend is the integration of organocatalysis with other catalytic systems, such as transition metal catalysis and biocatalysis, to create hybrid catalysts with enhanced activity and selectivity. numberanalytics.com This synergistic approach could open up new applications for organotin catalysts like this compound. The development of organocatalytic cascade reactions, where a series of reactions occur in a single pot, is another area of active research that could lead to more efficient and sustainable chemical processes. numberanalytics.com

Key emerging trends include:

Benign by Design: A proactive approach to designing new organotin catalysts with inherently lower toxicity. nih.gov

Hybrid Catalysis: Combining the unique features of organotin catalysts with other catalytic systems to achieve novel reactivity. numberanalytics.com

Catalysis for a Circular Economy: Exploring the use of organotin catalysts in biomass conversion and polymer recycling. meryt-chemical.comanl.gov

The future of this compound research is intertwined with the broader trends in catalysis and green chemistry. By embracing innovations in catalyst design, exploring new chemical space, and leveraging the power of artificial intelligence, the scientific community can continue to enhance the utility and sustainability of this important industrial compound.

Q & A

Q. What are the standard protocols for synthesizing Bis(isodecanoyloxy)dioctylstannane, and how can purity be validated?

Synthesis typically involves reacting dioctylstannane with isodecanoic acid derivatives under controlled conditions (e.g., inert atmosphere, stoichiometric ratios). Key steps include:

  • Purification : Fractional distillation or recrystallization to isolate the product.
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm molecular structure (e.g., 119Sn^{119}\text{Sn} NMR for tin coordination), Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., ester carbonyl stretches), and elemental analysis for stoichiometric validation .
  • Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) to detect impurities. Cross-referencing spectral data with computational predictions (e.g., density functional theory, DFT) enhances validation rigor .

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

  • Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (e.g., nitrogen vs. oxygen) to monitor decomposition temperatures and enthalpy changes.
  • Factorial Design : Vary parameters like heating rate, sample mass, and environmental humidity to identify degradation pathways. Replicate experiments to ensure reproducibility .
  • Data Interpretation : Compare results with organotin compound databases to contextualize stability thresholds. Discrepancies may indicate catalytic or oxidative side reactions requiring further mechanistic study .

Q. What analytical techniques are critical for evaluating the catalytic behavior of this compound in polymer synthesis?

  • Kinetic Studies : Monitor reaction progress via gel permeation chromatography (GPC) for polymer molecular weight distribution.
  • Spectroscopic Tracking : Real-time 119Sn^{119}\text{Sn} NMR to observe tin coordination changes during catalysis.
  • Control Experiments : Compare catalytic efficiency against non-tin catalysts (e.g., titanium or zirconium complexes) to isolate steric/electronic effects of the stannane structure .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported catalytic efficiencies of this compound across studies?

  • Comparative Analysis : Systematically replicate prior experimental setups (e.g., solvent polarity, temperature, substrate ratios) to identify variables influencing efficiency.
  • Statistical Validation : Apply multivariate regression to isolate confounding factors (e.g., moisture sensitivity, ligand decomposition) .
  • Theoretical Alignment : Cross-validate results with computational models (e.g., molecular dynamics simulations) to predict optimal reaction conditions, addressing discrepancies between empirical and theoretical data .

Q. What methodological approaches integrate computational modeling with experimental data to elucidate reaction mechanisms involving this compound?

  • Hybrid Workflow :
    • DFT Calculations : Model transition states and activation energies for proposed mechanisms (e.g., ester exchange vs. radical pathways).
    • Experimental Validation : Use kinetic isotope effects (KIE) or isotopic labeling (e.g., 18O^{18}\text{O}) to test computational predictions.
    • Synchrotron Studies : X-ray absorption spectroscopy (XAS) to probe tin oxidation states during catalysis .
  • Data Synthesis : Overlay computational and experimental datasets to refine mechanistic hypotheses, ensuring alignment with organotin reaction theory .

Q. How can researchers design studies to evaluate the environmental impact of this compound degradation byproducts?

  • Ecotoxicological Assays : Expose model organisms (e.g., Daphnia magna) to degradation products under controlled conditions, measuring mortality and reproductive endpoints.
  • Analytical Profiling : Liquid chromatography-mass spectrometry (LC-MS) to identify persistent metabolites.
  • Lifecycle Analysis : Compare degradation pathways in aerobic vs. anaerobic environments using soil/water microcosms. Link findings to regulatory frameworks (e.g., REACH) for risk assessment .

Q. What strategies address the challenges of characterizing this compound’s supramolecular interactions in solvent systems?

  • Advanced Spectroscopy : Small-angle X-ray scattering (SAXS) to study aggregation behavior.
  • Solvent Polarity Screening : Test interactions in solvents with varying dielectric constants (e.g., hexane vs. DMSO) to map solubility and self-assembly trends.
  • Computational Solvation Models : Molecular dynamics (MD) simulations to predict solvation shells and their impact on reactivity .

Methodological Best Practices

  • Theoretical Frameworks : Ground studies in organometallic chemistry principles (e.g., Hard-Soft Acid-Base theory) to rationalize tin-ligand interactions .
  • Data Reproducibility : Pre-register experimental protocols and share raw data via open-access platforms to mitigate bias .
  • Interdisciplinary Collaboration : Partner with computational chemists and toxicologists to address multifaceted research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.